molecular formula C12H17Cl2N3 B2486994 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride CAS No. 2413883-74-4

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride

Cat. No.: B2486994
CAS No.: 2413883-74-4
M. Wt: 274.19
InChI Key: LOIIYTWETPAJMB-UHFFFAOYSA-N
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Description

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride is a heterocyclic compound with a unique structure that combines a pyrrolo[3,2-b]pyridine moiety with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a modulator of biological pathways and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis. This makes it a promising candidate for the development of anticancer and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride is unique due to its specific combination of the pyrrolo[3,2-b]pyridine core with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13,15H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNSRUQEJHOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2N=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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